Diethyl [5-(acetyloxy)pentyl]propanedioate
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Overview
Description
Diethyl [5-(acetyloxy)pentyl]propanedioate is an organic compound that belongs to the class of diesters It is characterized by the presence of two ester groups and an acetyloxy functional group attached to a pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl [5-(acetyloxy)pentyl]propanedioate typically involves the alkylation of diethyl propanedioate (commonly known as diethyl malonate) with an appropriate alkyl halide. The general steps are as follows:
Formation of Enolate Ion: Diethyl propanedioate is treated with a strong base such as sodium ethoxide in ethanol to form the enolate ion.
Alkylation: The enolate ion reacts with 5-bromo-1-pentanol to form diethyl [5-hydroxypentyl]propanedioate.
Acetylation: The hydroxyl group is then acetylated using acetic anhydride in the presence of a base like pyridine to yield this compound
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
- Use of continuous flow reactors for the alkylation and acetylation steps.
- Optimization of reaction conditions to maximize yield and purity.
- Implementation of purification techniques such as distillation and recrystallization.
Chemical Reactions Analysis
Types of Reactions: Diethyl [5-(acetyloxy)pentyl]propanedioate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Hydrolysis: Propanedioic acid derivatives.
Reduction: Diethyl [5-(hydroxypentyl)]propanedioate.
Substitution: Various substituted diethyl propanedioate derivatives.
Scientific Research Applications
Diethyl [5-(acetyloxy)pentyl]propanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its potential as a prodrug, where the acetyloxy group can be enzymatically cleaved to release active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Diethyl [5-(acetyloxy)pentyl]propanedioate involves its conversion to active metabolites through enzymatic hydrolysis. The acetyloxy group is cleaved by esterases, releasing the active pentyl alcohol derivative. This compound can then interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparison with Similar Compounds
Diethyl propanedioate (Diethyl malonate): A simpler diester without the acetyloxy group.
Diethyl [5-hydroxypentyl]propanedioate: The intermediate in the synthesis of Diethyl [5-(acetyloxy)pentyl]propanedioate.
Diethyl [5-(methoxy)pentyl]propanedioate: A similar compound with a methoxy group instead of an acetyloxy group.
Uniqueness: this compound is unique due to the presence of the acetyloxy group, which can be enzymatically cleaved to release active metabolites. This property makes it a valuable compound in medicinal chemistry for the development of prodrugs.
Properties
CAS No. |
61502-84-9 |
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Molecular Formula |
C14H24O6 |
Molecular Weight |
288.34 g/mol |
IUPAC Name |
diethyl 2-(5-acetyloxypentyl)propanedioate |
InChI |
InChI=1S/C14H24O6/c1-4-18-13(16)12(14(17)19-5-2)9-7-6-8-10-20-11(3)15/h12H,4-10H2,1-3H3 |
InChI Key |
WYTAKZKWHVWTEA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCCCCOC(=O)C)C(=O)OCC |
Origin of Product |
United States |
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